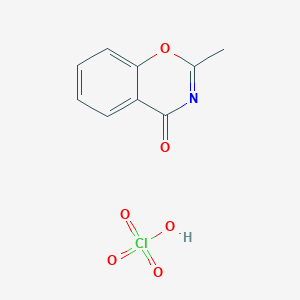
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate is a synthetic compound belonging to the benzoxazinone class of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate typically involves the reaction of anthranilic acid with acetic anhydride. This reaction leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives . Another method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents, which allows for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives without the need for traditional heating or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, benzoyl chlorides, and iminium cations. Dimethylformamide and triethylamine are often used as solvents and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with acyl chlorides can lead to the formation of various 2-substituted benzoxazinone derivatives .
Scientific Research Applications
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate involves the inhibition of bacterial growth. It targets specific enzymes and pathways in bacteria, leading to the disruption of essential cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-3,1-Benzoxazin-4-one: Another benzoxazinone derivative with similar antimicrobial properties.
6-Iodo-2,4-Dihydro-1H-3,1-Benzoxazine-2,4-Dione: A benzoxazine derivative with different substituents and properties.
8-Amino-3,4-Dihydro-2H-1,4-Benzoxazin-3-One: A compound with an amino group that exhibits different biological activities.
Uniqueness
4H-1,3-Benzoxazin-4-one, 2-methyl-, perchlorate is unique due to its specific substitution pattern and perchlorate group, which confer distinct chemical and biological properties. Its ability to inhibit a broad spectrum of bacteria makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
54789-70-7 |
|---|---|
Molecular Formula |
C9H8ClNO6 |
Molecular Weight |
261.61 g/mol |
IUPAC Name |
2-methyl-1,3-benzoxazin-4-one;perchloric acid |
InChI |
InChI=1S/C9H7NO2.ClHO4/c1-6-10-9(11)7-4-2-3-5-8(7)12-6;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5) |
InChI Key |
PLSSPOPGLJZUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=CC=CC=C2O1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















